molecular formula C22H16ClN3O B11545390 (1S,2S,3aR)-1-acetyl-2-(4-chlorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2S,3aR)-1-acetyl-2-(4-chlorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B11545390
M. Wt: 373.8 g/mol
InChI Key: CWLFGOPSWCIDPP-NJDAHSKKSA-N
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Description

1-ACETYL-2-(4-CHLOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 1-ACETYL-2-(4-CHLOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with an appropriate pyrrole derivative under acidic conditions, followed by cyclization and acetylation steps. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrroloquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the chlorine atom. Common reagents include halogens and nitrating agents.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.

Major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The compound’s antimicrobial activity could be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar compounds include other pyrroloquinoline derivatives such as:

  • 1-ACETYL-2-(4-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE
  • 1-ACETYL-2-(4-BROMOPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE

Compared to these compounds, 1-ACETYL-2-(4-CHLOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

(1S,2S,3aR)-1-acetyl-2-(4-chlorophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C22H16ClN3O/c1-14(27)21-20(16-6-9-17(23)10-7-16)22(12-24,13-25)19-11-8-15-4-2-3-5-18(15)26(19)21/h2-11,19-21H,1H3/t19-,20-,21-/m1/s1

InChI Key

CWLFGOPSWCIDPP-NJDAHSKKSA-N

Isomeric SMILES

CC(=O)[C@@H]1[C@H](C([C@@H]2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=O)C1C(C(C2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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